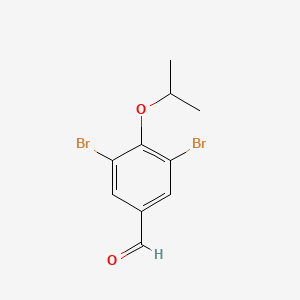

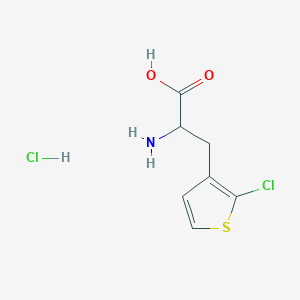

![molecular formula C13H11ClN2O2 B2986606 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 123344-96-7](/img/structure/B2986606.png)

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems have been synthesized .Molecular Structure Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . Pyrazoles are also a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole include a molar mass of 68.079 g·mol−1, a melting point of 66 to 70 °C, and a boiling point of 186 to 188 °C .Applications De Recherche Scientifique

Synthesis and Anticancer/Antimicrobial Agents

- Compounds incorporating entities like pyrazoline, which is structurally related to 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid, have been synthesized for their potential anticancer and antimicrobial properties. For instance, studies show that certain pyrazoline-based compounds demonstrate significant potency against cancer cell lines and pathogenic strains, suggesting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Crystallographic Analysis

- The structural analysis of compounds like this compound using crystallography has been essential for determining their conformation and behavior. For example, similar compounds have been examined using X-ray crystallography to understand their molecular structure and interactions, critical for designing effective pharmaceutical agents (Kumarasinghe, Hruby, & Nichol, 2009).

Regioselective Synthesis

- The regioselective synthesis of pyrazole-3-carboxylates, closely related to the compound , has been explored. This type of synthesis is significant for pharmaceutical development, enabling the creation of compounds with specific properties and activities (Machado et al., 2011).

DFT Calculations and Molecular Docking

- Density Functional Theory (DFT) calculations and molecular docking studies are utilized to predict the behavior of similar compounds. This theoretical approach provides insights into the electronic properties and potential biological interactions of the compound, which is crucial for drug design and discovery (Alaşalvar et al., 2014).

Antimicrobial Studies

- Studies on pyrazole-based compounds, which share structural similarities with the given compound, have shown promising antimicrobial properties. These findings are important for developing new antibacterial and antifungal agents, particularly in the context of increasing antibiotic resistance (Reddy et al., 2010).

Bioactivity Evaluation

- The evaluation of bioactivities, such as inhibition of cholesterol absorption and cytotoxic activities, has been conducted on pyrazole-based compounds. This research contributes to understanding the potential therapeutic applications of these compounds in treating various diseases (Hua et al., 2004).

Mécanisme D'action

Target of Action

The compound “1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their deathIt is known that pyrazole derivatives can affect various cellular components negatively, leading to cellular damage .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and replication of the target organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXZRDOCGJCRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

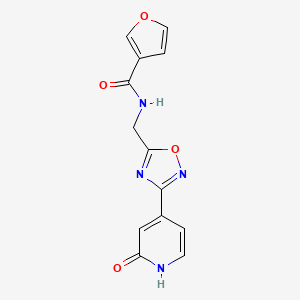

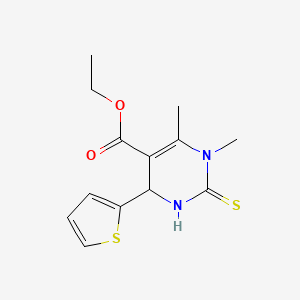

![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)

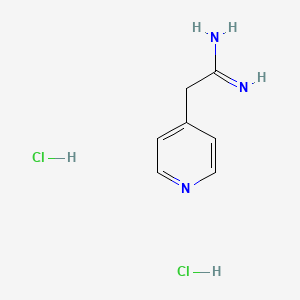

![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)

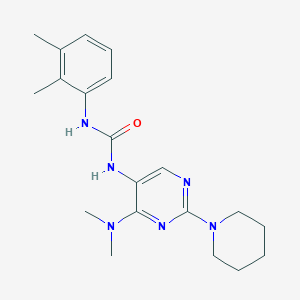

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

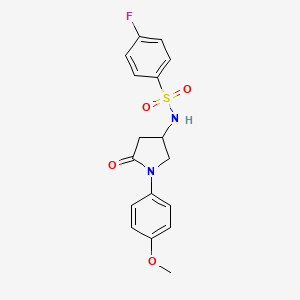

![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)